molecular formula C21H16BrClN2O4 B5459779 (5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B5459779
M. Wt: 475.7 g/mol
InChI Key: SWDCRJOBGPUWRO-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromobenzyl, chloromethoxy, and propynyl groups attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and subsequent functionalization with bromobenzyl, chloromethoxy, and propynyl groups. Common reagents used in these reactions include bromobenzyl chloride, chloromethoxybenzaldehyde, and propargyl alcohol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction parameters and improve efficiency. For example, the use of packed-bed reactors and response surface methodology can help achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromobenzyl and chloromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of bromobenzyl or chloromethoxy groups with other functional groups .

Scientific Research Applications

(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to its combination of bromobenzyl, chloromethoxy, and propynyl groups attached to an imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O4/c1-3-8-29-19-16(23)9-14(11-18(19)28-2)10-17-20(26)25(21(27)24-17)12-13-4-6-15(22)7-5-13/h1,4-7,9-11H,8,12H2,2H3,(H,24,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDCRJOBGPUWRO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.